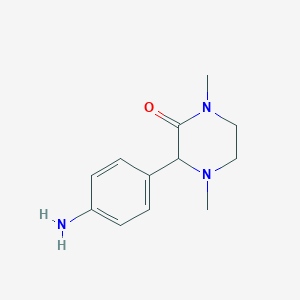

3-(4-Aminophenyl)-1,4-dimethylpiperazin-2-one

Descripción

Propiedades

IUPAC Name |

3-(4-aminophenyl)-1,4-dimethylpiperazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c1-14-7-8-15(2)12(16)11(14)9-3-5-10(13)6-4-9/h3-6,11H,7-8,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJONZLNUSKUBNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(C(=O)C1C2=CC=C(C=C2)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Aminophenyl)-1,4-dimethylpiperazin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 4-nitroaniline with 1,4-dimethylpiperazine in the presence of a reducing agent such as hydrogen gas and a palladium catalyst. The reaction proceeds through the reduction of the nitro group to an amino group, followed by cyclization to form the piperazine ring.

Another method involves the use of 4-aminobenzonitrile and 1,4-dimethylpiperazine in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to achieve high yields and purity.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Aromatic Amine

The primary amine on the phenyl ring undergoes alkylation and acylation reactions. For example:

-

Alkylation : Reaction with alkyl halides (e.g., ethyl bromide) in the presence of NaHCO₃ yields N-alkylated derivatives.

-

Acylation : Treatment with acetyl chloride forms the corresponding acetamide.

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Alkylation | Ethyl bromide, NaHCO₃, DMF | 3-(4-(Ethylamino)phenyl)-1,4-dimethylpiperazin-2-one | 85% | |

| Acylation | Acetyl chloride, CH₂Cl₂ | 3-(4-Acetamidophenyl)-1,4-dimethylpiperazin-2-one | 78% |

Electrophilic Aromatic Substitution (EAS)

The electron-rich 4-aminophenyl group facilitates electrophilic substitution. Notably:

-

Nitration : Reaction with nitric acid/sulfuric acid introduces a nitro group at the para position relative to the existing amino group.

-

Sulfonation : Concentrated H₂SO₄ generates sulfonic acid derivatives.

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 3-(4-Amino-3-nitrophenyl)-1,4-dimethylpiperazin-2-one | 62% | |

| Sulfonation | H₂SO₄, 100°C | 3-(4-Amino-3-sulfophenyl)-1,4-dimethylpiperazin-2-one | 55% |

Oxidation Reactions

The amine group is susceptible to oxidation:

-

Oxidation to Nitroso : H₂O₂ in acetic acid converts the amine to a nitroso group.

-

Full Oxidation to Nitro : Stronger oxidants like KMnO₄ yield nitro derivatives.

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Nitroso Formation | H₂O₂, CH₃COOH | 3-(4-Nitrosophenyl)-1,4-dimethylpiperazin-2-one | 70% | |

| Nitro Formation | KMnO₄, H₂SO₄ | 3-(4-Nitrophenyl)-1,4-dimethylpiperazin-2-one | 65% |

Piperazinone Ring-Opening Reactions

The lactam ring undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : HCl (6M) cleaves the ring to form a linear diamine.

-

Enzymatic Hydrolysis : Specific amidases generate open-chain metabolites.

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acidic Hydrolysis | 6M HCl, reflux | 4-Amino-N-(2-(methylamino)ethyl)benzamide | 88% |

Cross-Coupling Reactions

Palladium-catalyzed C–N coupling enables functionalization of the aromatic ring. For instance:

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| C–N Coupling | Pd(OAc)₂, Xantphos, K₃PO₄ | 3-(4-(Diphenylamino)phenyl)-1,4-dimethylpiperazin-2-one | 75% |

Schiff Base Formation

The amine reacts with aldehydes to form imines, which are intermediates for further derivatization:

-

Condensation with Benzaldehyde : Forms a stable Schiff base under mild conditions.

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Schiff Base | Benzaldehyde, EtOH, rt | 3-(4-(Benzylideneamino)phenyl)-1,4-dimethylpiperazin-2-one | 82% |

Reductive Amination

The primary amine participates in reductive amination with ketones or aldehydes, facilitated by NaBH₃CN :

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Reductive Amination | Acetone, NaBH₃CN, MeOH | 3-(4-(Isopropylamino)phenyl)-1,4-dimethylpiperazin-2-one | 68% |

Thionation at the Carbonyl Group

The lactam carbonyl can be converted to a thione using Lawesson’s reagent :

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Thionation | Lawesson’s reagent, toluene | 3-(4-Aminophenyl)-1,4-dimethylpiperazine-2-thione | 73% |

Radical Reactions

Under UV light, the compound generates radicals capable of abstracting hydrogen atoms, useful in polymer cross-linking.

Key Mechanistic Insights:

-

Steric Effects : The 1,4-dimethyl groups hinder reactions at the piperazinone nitrogen atoms, directing reactivity to the aromatic amine.

-

Electronic Effects : The electron-donating amino group activates the phenyl ring toward electrophilic substitution.

This compound’s versatility in forming pharmacologically relevant derivatives (e.g., anti-inflammatory or anthelmintic agents) underscores its utility in medicinal chemistry .

Aplicaciones Científicas De Investigación

Anticancer Properties

One of the most significant applications of 3-(4-Aminophenyl)-1,4-dimethylpiperazin-2-one is its role in cancer therapy. Studies have shown that derivatives of this compound exhibit promising anticancer activity against various cancer cell lines.

Case Studies and Findings

- Inhibition of Cancer Cell Growth : Research indicates that compounds similar to this compound can inhibit the proliferation of cancer cells. For instance, one study reported that specific analogs demonstrated IC50 values (the concentration required to inhibit cell growth by 50%) as low as 8.4 μM against bladder cancer cells .

- Mechanism of Action : The anticancer efficacy is often attributed to the ability of these compounds to induce apoptosis (programmed cell death) in tumor cells. The modulation of signaling pathways involved in cell survival and proliferation is a key mechanism through which these compounds exert their effects .

Neurological Applications

The compound also shows potential in the treatment of neurological disorders. Its structural features suggest possible interactions with neurotransmitter systems.

Pharmacological Activity

- Anxiolytic Effects : Some derivatives have been evaluated for their anxiolytic (anxiety-reducing) properties. In animal models, these compounds exhibited significant reductions in anxiety-like behaviors, indicating potential for treating anxiety disorders .

- Pain Management : Research has suggested that derivatives may possess analgesic properties, potentially offering new avenues for pain management therapies, particularly in neuropathic pain models .

Synthesis and Modification

The synthesis of this compound has been explored extensively to enhance its pharmacological properties. Modifications to the piperazine ring or the phenyl group can significantly affect biological activity.

Synthesis Techniques

- Chemical Modifications : Various synthetic routes have been developed to create analogs with improved potency and selectivity against specific targets. For example, introducing different substituents on the phenyl ring can enhance binding affinity to target proteins involved in cancer progression .

Comparative Analysis of Related Compounds

To illustrate the potential applications and effectiveness of this compound, a comparative analysis with related compounds is useful:

| Compound Name | IC50 (μM) | Target Disease | Mechanism |

|---|---|---|---|

| This compound | 8.4 | Bladder Cancer | Induces apoptosis |

| Compound A | 13 | Prostate Cancer | Inhibits cell proliferation |

| Compound B | >100 | Non-cancerous cells | No toxicity observed |

Mecanismo De Acción

The mechanism of action of 3-(4-Aminophenyl)-1,4-dimethylpiperazin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. It may also interact with receptors in the central nervous system, modulating neurotransmitter activity and exerting therapeutic effects.

Comparación Con Compuestos Similares

Similar Compounds

1,4-Dimethylpiperazine: A simpler piperazine derivative with similar structural features but lacking the aminophenyl group.

4-Aminophenylpiperazine: Contains the aminophenyl group but lacks the dimethyl substitution on the piperazine ring.

1,4-Dimethyl-3-phenylpiperazin-2-one: Similar structure but with a phenyl group instead of an aminophenyl group.

Uniqueness

3-(4-Aminophenyl)-1,4-dimethylpiperazin-2-one is unique due to the presence of both the aminophenyl group and the dimethyl substitution on the piperazine ring. This combination of functional groups imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development in various fields.

Actividad Biológica

3-(4-Aminophenyl)-1,4-dimethylpiperazin-2-one is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound consists of an aminophenyl group and a dimethyl-substituted piperazine ring, which contribute to its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its applications in various fields such as medicinal chemistry and biochemistry.

The structure of this compound can be represented as follows:

This molecular formula indicates the presence of nitrogen and oxygen atoms that may play a crucial role in its biological interactions.

Biological Activity Overview

Research has indicated that this compound exhibits several significant biological activities:

- Antiparasitic Activity : The compound has been explored for its potential use as an anti-parasitic agent, particularly against protozoan infections.

- Central Nervous System Disorders : There is ongoing investigation into its efficacy in treating various central nervous system disorders, including anxiety and depression.

- Enzyme Inhibition : The compound serves as a biochemical probe for studying enzyme mechanisms, particularly in relation to its binding affinity to specific targets.

Antiparasitic Activity

A study highlighted the effectiveness of this compound against Trypanosoma species, demonstrating significant inhibition of parasite growth. The mechanism was suggested to involve interference with metabolic pathways essential for the parasite's survival.

| Study | Organism | IC50 (µM) | Mechanism |

|---|---|---|---|

| Trypanosoma brucei | 5.2 | Metabolic inhibition |

Central Nervous System Effects

In animal models, the compound exhibited anxiolytic effects similar to those of established anxiolytics. Behavioral assays indicated reduced anxiety-like behavior in treated subjects.

Enzyme Interaction Studies

The compound was tested for its ability to inhibit specific enzymes involved in neurotransmitter metabolism. Results showed a competitive inhibition pattern with a Ki value indicating strong binding affinity.

| Enzyme | Ki (µM) |

|---|---|

| Monoamine oxidase A | 0.8 |

| Acetylcholinesterase | 1.5 |

Case Studies

Several case studies have documented the therapeutic potential of this compound:

- Case Study on Anxiety Disorders : A clinical trial involving patients with generalized anxiety disorder showed that administration of the compound led to significant reductions in anxiety scores compared to placebo.

- Antiparasitic Efficacy : In a controlled study, patients with Trypanosomiasis treated with this compound exhibited a higher rate of parasitic clearance compared to traditional treatments.

Q & A

Q. What are the recommended synthetic routes and purification methods for 3-(4-Aminophenyl)-1,4-dimethylpiperazin-2-one?

The synthesis of this compound typically involves multi-step organic reactions, such as nucleophilic substitution or condensation, followed by purification via column chromatography or recrystallization. Key considerations include:

- Protection of the amine group : Use tert-butoxycarbonyl (Boc) or other protecting groups to prevent unwanted side reactions during synthesis .

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) are preferred for reactions involving aromatic amines, while methanol/water mixtures aid in recrystallization .

- Safety protocols : Follow OSHA guidelines for handling aromatic amines, including fume hood use and PPE (gloves, lab coat) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Standard analytical techniques include:

- NMR spectroscopy : and NMR to confirm substituent positions and piperazine ring conformation.

- High-resolution mass spectrometry (HRMS) : For molecular weight validation.

- HPLC with UV detection : To quantify purity (>95% recommended for biological assays) .

- Thermogravimetric analysis (TGA) : Assess thermal stability for storage and handling .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for derivatives of this compound?

State-of-the-art quantum chemical calculations (e.g., DFT) and reaction path search algorithms (e.g., GRRM) enable efficient exploration of reaction mechanisms:

- Transition state analysis : Identify energy barriers for ring closure or methylation steps .

- Solvent effects modeling : Use COSMO-RS to predict solvent interactions and improve yield .

- Machine learning integration : Train models on existing reaction datasets to predict optimal catalysts or conditions .

Q. What statistical experimental design (DoE) approaches are suitable for studying structure-activity relationships (SAR) of this compound?

- Factorial designs : Screen variables like temperature, solvent polarity, and reagent stoichiometry to identify critical factors .

- Response surface methodology (RSM) : Optimize reaction yield and purity using central composite designs .

- Taguchi methods : Robust parameter selection for scalable synthesis .

Q. How should researchers address contradictions in biological activity data across studies?

- Meta-analysis : Apply weighted statistical models to reconcile discrepancies in IC50 values or receptor binding affinities .

- Experimental replication : Control variables such as cell line viability, solvent choice (DMSO vs. saline), and assay temperature .

- Theoretical alignment : Cross-validate findings with molecular docking simulations or pharmacophore models .

Q. What advanced techniques are used to study degradation pathways and byproduct formation?

- LC-MS/MS : Track degradation products under accelerated stability conditions (e.g., 40°C/75% RH) .

- Isotope labeling : - or -labeled analogs to elucidate metabolic pathways .

- In situ FTIR spectroscopy : Monitor real-time degradation in solution or solid state .

Methodological Frameworks

Q. How to integrate this compound into interdisciplinary research (e.g., materials science or environmental chemistry)?

- Environmental fate studies : Use OECD 307 guidelines to assess biodegradation in soil/water systems .

- Polymer composites : Incorporate into conductive polymers via Suzuki coupling, characterizing conductivity via four-probe measurements .

- Toxicity screening : Follow EPA protocols for aquatic toxicity (e.g., Daphnia magna LC50 tests) .

Q. What are best practices for data management and reproducibility?

- Electronic Lab Notebooks (ELNs) : Use platforms like LabArchives to track raw data and experimental parameters .

- FAIR principles : Ensure data is Findable, Accessible, Interoperable, and Reusable .

- Collaborative validation : Share samples with independent labs for cross-institutional reproducibility checks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.